molecular formula C25H17ClIN3 B6314757 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine CAS No. 1509941-37-0

2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B6314757
CAS RN: 1509941-37-0
M. Wt: 521.8 g/mol
InChI Key: SFQZQKNAOGXXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine (CIP) is a synthetic organic compound that has been studied for its potential applications in various scientific fields. CIP belongs to the group of pyrrolopyrazines, which are compounds with a five-membered nitrogen-containing heterocyclic ring. CIP has attracted considerable attention due to its unique properties and potential applications in research.

Scientific Research Applications

2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine has been studied for its potential applications in various scientific fields. It has been used in the synthesis of other organic compounds and as a catalyst for organic reactions. Additionally, 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine has been studied for its potential applications in materials science, photochemistry and biochemistry.

Mechanism of Action

The mechanism of action of 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine is not fully understood. However, it is known that 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine can act as an electron acceptor and can undergo redox reactions. Additionally, 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine can interact with other molecules, leading to the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine have not been extensively studied. However, some studies have suggested that 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine can interact with proteins and enzymes, leading to changes in their activity. Additionally, 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine has been shown to have antimicrobial activity against certain bacteria.

Advantages and Limitations for Lab Experiments

2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. Additionally, 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine is water-soluble and can be used in aqueous solutions. However, 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine is toxic and should be handled with care.

Future Directions

The potential applications of 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine are still being explored. Some possible future directions include:
• Further research into the biochemical and physiological effects of 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine
• Investigating the use of 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine as a catalyst for organic reactions
• Developing new methods for the synthesis of 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine
• Exploring the potential of 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine as a drug delivery system
• Studying the use of 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine in materials science
• Investigating the use of 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine in photochemistry
• Developing new methods for the purification of 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine.

Synthesis Methods

2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine can be synthesized through a reaction between 2-chloro-5-iodopyrrole and triphenylmethyl chloride. The reaction is carried out in an inert atmosphere and in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at room temperature and the product is isolated by filtration or crystallization.

properties

IUPAC Name

2-chloro-7-iodo-5-tritylpyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClIN3/c26-22-16-28-24-23(29-22)21(27)17-30(24)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQZQKNAOGXXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C5=NC(=CN=C54)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-iodo-5-trityl-5H-pyrrolo[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.